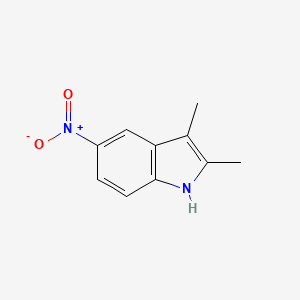

2,3-Dimethyl-5-nitro-1H-indole

Descripción

Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Drug Discovery and Medicinal Chemistry

The term "privileged scaffold" was introduced to describe molecular frameworks that can bind to multiple, diverse biological targets, and the indole ring is a quintessential example of such a structure. nih.govresearchgate.net This characteristic has established indole derivatives as a highly important class of compounds in medicinal chemistry. ijpsr.comnih.gov Their presence in essential natural molecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) spurred extensive research, revealing a multitude of synthetic indole-based compounds with significant biological activities. nih.govwikipedia.org

The therapeutic applications of indole derivatives are extensive and varied, encompassing treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govmdpi.comresearchgate.net For instance, the anti-inflammatory drug indomethacin (B1671933) and the anti-migraine agent sumatriptan (B127528) both feature the indole core. researchgate.netwikipedia.org The structural adaptability of the indole scaffold allows medicinal chemists to design compounds that can target specific biological pathways with high efficacy. nih.govmdpi.com Researchers have successfully developed indole-based compounds that act as anticancer agents by targeting key cellular processes like tubulin polymerization and enzyme activities, antiviral agents, and modulators of various receptors and enzymes. mdpi.comtandfonline.comresearchgate.net The ongoing exploration of indole derivatives continues to address significant healthcare challenges, including drug-resistant pathogens and chronic diseases. nih.gov

Table 1: Examples of Therapeutic Areas for Indole Derivatives

| Therapeutic Area | Examples of Targets/Mechanisms |

|---|---|

| Oncology | Tubulin Polymerization, Protein Kinases, Histone Deacetylase (HDAC) mdpi.com |

| Infectious Diseases | Bacterial Cell Wall Disruption, Essential Bacterial Enzymes mdpi.com |

| Anti-inflammatory | NF-κB Pathway, Cyclooxygenase-2 (COX-2) mdpi.com |

| Neurological Disorders | Serotonin Receptors, Monoamine Oxidase wikipedia.orgbiocrates.com |

| Antiviral | HIV-1 Reverse Transcriptase researchgate.net |

Overview of 2,3-Dimethyl-5-nitro-1H-indole within the Context of Nitroindole Chemistry

Within the vast family of indole derivatives, nitroindoles represent a significant subgroup. The introduction of a nitro group (—NO₂) onto the indole scaffold profoundly influences its electronic properties and reactivity, often enhancing its biological activity.

This compound is a specific synthetic compound within this class. chemimpex.comcymitquimica.com Its structure is characterized by the indole core, methyl groups at positions 2 and 3, and a nitro group at position 5 of the benzene (B151609) ring. This compound serves as a valuable intermediate and building block in organic synthesis. chemimpex.com In pharmaceutical research, it is particularly noted for its use in the development of potential anti-cancer agents. chemimpex.com Furthermore, it is employed in biological studies to investigate the mechanisms of action of nitroindoles, which contributes to a deeper understanding of cellular processes. chemimpex.com Research has also explored the synthesis of various 5-nitroindole (B16589) derivatives as binders for G-quadruplex DNA, a structure implicated in cancer, with the 5-nitroindole scaffold being a key component. d-nb.info

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 21296-94-6 | chemimpex.comsynquestlabs.com |

| Molecular Formula | C₁₀H₁₀N₂O₂ | chemimpex.comsynquestlabs.com |

| Molecular Weight | 190.2 g/mol | chemimpex.comcymitquimica.com |

| Synonyms | 2,3-Dimethyl-5-nitroindole | chemimpex.comcymitquimica.com |

| MDL Number | MFCD00022708 | chemimpex.comsynquestlabs.com |

Historical Context and Evolution of Indole Chemistry in Academic Research

The history of indole chemistry is rich and dates back to the mid-19th century. creative-proteomics.com Its origins are linked to the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, and he proposed its chemical structure in 1869. irjmets.comwikipedia.org This initial work laid the foundation for systematic indole chemistry. irjmets.com

A pivotal moment in the evolution of indole synthesis was the discovery of the Fischer indole synthesis by Hermann Fischer in 1883. creative-proteomics.com This method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains one of the most widely used techniques for creating the indole ring system. irjmets.comcreative-proteomics.com Over the late 19th and early 20th centuries, other seminal synthetic methods were developed, including the Baeyer–Emmerling and Bischler-Mohlau syntheses. irjmets.com

Interest in indole chemistry intensified in the 1930s with the discovery that the indole structure is a core component of many important alkaloids, such as tryptophan and auxins. wikipedia.org The 20th century saw a rapid expansion in the understanding and application of indoles, recognizing them as precursors to a wide variety of biologically active compounds. creative-proteomics.com In recent years, research has focused on developing more efficient and environmentally friendly synthetic strategies, such as transition metal-catalyzed reactions and C-H bond functionalization, to construct complex indole derivatives. researchgate.netnumberanalytics.comsioc-journal.cn This continuous evolution highlights the enduring importance of the indole scaffold in organic synthesis and medicinal chemistry. tandfonline.comresearchgate.net

Table 3: Key Milestones in Indole Chemistry

| Year | Milestone | Key Figure(s) | Significance |

|---|---|---|---|

| 1866 | First synthesis of indole from oxindole. wikipedia.org | Adolf von Baeyer | Marked the beginning of systematic indole chemistry. irjmets.com |

| 1869 | Proposed the chemical structure of indole. wikipedia.org | Adolf von Baeyer | Provided the fundamental structural understanding of the molecule. wikipedia.org |

| 1883 | Discovery of the Fischer indole synthesis. creative-proteomics.com | Hermann Fischer | Became a cornerstone method for synthesizing indoles, still widely used today. irjmets.comcreative-proteomics.com |

| 1930s | Identification of the indole nucleus in many important alkaloids. wikipedia.org | - | Intensified research into the biological roles and synthesis of indoles. wikipedia.org |

| Late 20th/21st Century | Development of modern synthetic methods (e.g., metal-catalyzed reactions, C-H activation). numberanalytics.comsioc-journal.cn | Numerous researchers | Enabled more efficient, selective, and environmentally friendly synthesis of complex indole derivatives. researchgate.netrsc.org |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-nitroindole |

| Indole |

| Indole-3-carbinol (B1674136) |

| Indomethacin |

| Indigo |

| Isatin (B1672199) |

| Melatonin |

| Mitomycin C |

| Oxindole |

| Reserpine |

| Serotonin |

| Sumatriptan |

| Tryptophan |

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethyl-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7(2)11-10-4-3-8(12(13)14)5-9(6)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIMRQIKTONPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175562 | |

| Record name | 2,3-Dimethyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21296-94-6 | |

| Record name | 2,3-Dimethyl-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21296-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-5-nitroindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021296946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21296-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-5-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-5-NITROINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6NE6JX8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,3 Dimethyl 5 Nitro 1h Indole and Its Analogues

Established Synthetic Routes to the 2,3-Dimethyl-5-nitro-1H-indole Core

The synthesis of the this compound core structure has historically relied on robust and well-documented chemical reactions. These methods, while effective, often form the basis for more modern, optimized procedures.

Fischer Indole (B1671886) Methodology and its Adaptations for Nitrated Indoles

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely employed methods for constructing the indole ring system. mdpi.comtestbook.com The reaction typically involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. testbook.combhu.ac.in The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A mdpi.commdpi.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) yields the aromatic indole. mdpi.com

For the synthesis of nitrated indoles like this compound, the Fischer methodology is adapted by using a substituted nitrophenylhydrazine. Specifically, the reaction would involve (4-nitrophenyl)hydrazine and 2-butanone (B6335102). The reaction is facilitated by an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, FeCl₃). mdpi.comtestbook.com Research has shown that reacting o,p-nitrophenylhydrazines with certain ketones can successfully produce nitroindolenines. mdpi.com The choice of acid catalyst is crucial, and various options have been explored to optimize the reaction. mdpi.com

Table 1: Examples of Fischer Indole Synthesis for Various Indole Derivatives

| Arylhydrazine | Carbonyl Compound | Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenylhydrazine (B124118) | Pyruvic acid | Anhydrous zinc chloride | Indole-2-carboxylic acid | uop.edu.pk |

| (o,m-Tolyl)hydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid | Methyl indolenines | mdpi.com |

| (o,p-Nitrophenyl)hydrazines | 2-Methylcyclohexanone | Acetic acid | Nitroindolenines | mdpi.com |

| Phenylhydrazine | Various ketones/aldehydes | Bismuth nitrate (B79036) | Alkyl indoles | benthamdirect.com |

Strategic Condensation Reactions for Related Nitroindole Derivatives

Condensation reactions are fundamental in heterocyclic synthesis. The Reissert indole synthesis, for instance, is a multi-step process that begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base. bhu.ac.inuop.edu.pk The resulting keto-ester is then reductively cyclized to form the indole-2-carboxylic acid, which can be decarboxylated to yield the indole core. uop.edu.pk

More contemporary approaches utilize multi-component reactions (MCRs). These reactions are powerful tools for building molecular complexity in a single step from three or more reactants. nih.gov For example, a three-component protocol for the regioselective synthesis of highly functionalized bis-indoles has been developed through a one-pot, two-step sequential process starting from enaminones, indoles, and acenaphthylene-1,2-dione. nih.gov Another strategy involves the condensation of the aldehyde functionality on a pre-formed nitroindole, such as 7-nitroindole-3-carboxaldehyde, with amines or other nucleophiles to create imines and other derivatives. smolecule.com

Multi-step Synthetic Approaches to Functionalized Indoles

The synthesis of complex or highly functionalized indoles often requires multi-step sequences where the indole core is built and then subsequently modified. These approaches allow for the precise installation of various functional groups that might not be compatible with the conditions of classical indole syntheses.

One example is the development of a multi-step continuous flow synthesis for 2-(1H-indol-3-yl)thiazole derivatives, which combines a Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indole synthesis in a sequential manner. nih.gov This automated approach allows for rapid access to complex molecules in high yields without isolating intermediates. nih.gov

For 5-nitroindole (B16589) derivatives specifically, multi-step routes have been developed to introduce functionality for biological screening. These can involve:

N-alkylation of 5-nitroindole with reagents like 1,3-dibromopropane. d-nb.infonih.gov

Introduction of a formyl group via a Vilsmeier-Haack reaction (using POCl₃ and DMF). d-nb.infonih.gov

Reductive amination of the resulting aldehyde to attach various side chains. nih.gov

Another innovative two-step method involves an Ugi-tetrazole reaction followed by an acidic ring closure to produce 2-tetrazolo substituted indoles, which can act as bioisosteres of 2-indole carboxylic acids. rsc.org

Novel and Emerging Synthetic Approaches

Recent advances in organic synthesis have introduced more sophisticated and efficient methods for constructing the indole ring, often leveraging catalysis and focusing on selectivity.

Catalyst-Mediated Synthesis of Indole Ring Systems

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. mdpi.com Palladium-based catalysts are particularly prominent. mdpi.com The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of a 2-iodoaniline (B362364) with a substituted alkyne, providing excellent regioselectivity and good yields for 2,3-disubstituted indoles. ub.edu This method has been expanded for use in complex macrocyclization reactions. nih.gov

Beyond palladium, other transition metals have been successfully employed. Cobalt(III)-catalyzed intramolecular reactions of ortho-alkenylanilines and ruthenium-catalyzed reactions have also been developed for indole synthesis. mdpi.com These catalytic systems often provide alternative reaction pathways and substrate scope compared to classical methods. mdpi.com The development of novel catalytic systems for established reactions is also an active area of research, such as the use of bismuth nitrate as a recyclable and efficient catalyst for the Fischer indole synthesis under mild conditions. benthamdirect.com

Table 2: Overview of Catalyst-Mediated Indole Synthesis

| Method Name | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Larock Heteroannulation | Pd(OAc)₂ / LiCl | o-Iodoaniline, internal alkyne | High regioselectivity for 2,3-disubstituted indoles | ub.edu, nih.gov |

| Cross-Dehydrogenative Coupling | Cobalt(III) | ortho-Alkenylanilines | Intramolecular C-H activation | mdpi.com |

| Tandem Reaction | Pd-catalyst | 2-N-unprotected-2-alkynylanilines, electron-poor alkenes | Forms 2,3-disubstituted indoles | mdpi.com |

| Fischer Synthesis | Bismuth Nitrate | Phenylhydrazine, ketone | Mild conditions, recyclable catalyst | benthamdirect.com |

| Fischer Synthesis | Marine sponge/H₃PO₄ | Phenylhydrazine, ketone | Natural, chiral catalyst under solvent-free conditions | brieflands.com |

Regioselective Synthesis of Nitroindole Compounds

Introducing a nitro group onto an indole ring with high regioselectivity is a significant chemical challenge. The electron-rich pyrrole (B145914) ring is highly reactive towards electrophiles, and classical nitration using strong acids like nitric acid can lead to a mixture of products or polymerization of the indole. bhu.ac.innih.gov

To overcome this, modern methods focus on milder and more selective nitrating agents. A practical method for the regioselective nitration of indoles at the C-3 position has been developed using ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions. nih.govresearchgate.netrsc.org In this protocol, trifluoroacetyl nitrate (CF₃COONO₂) is generated in situ and acts as the electrophilic nitrating agent. nih.govrsc.org This approach is environmentally friendly and compatible with a variety of functional groups. nih.gov

Other strategies achieve different regioselectivity. For instance, a simple and practical method for the synthesis of 6-nitroindole (B147325) derivatives has been developed using a Cs₂CO₃-promoted reaction between enaminones and nitroaromatic compounds. rsc.org This transition-metal-free reaction forms two new C-C and C-N bonds in a highly regioselective manner. rsc.org Another approach involves the cycloaddition of 4-nitronitrosobenzene with alkynones to afford 3-aroyl-N-hydroxy-5-nitroindoles with excellent regioselectivity. scirp.org These emerging methods provide powerful tools for the precise synthesis of specifically substituted nitroindole analogues.

Green Chemistry Principles in Nitroindole Synthesis

The synthesis of nitroindoles, including this compound, has traditionally involved methods that can be hazardous and environmentally damaging, often employing strong acids like nitric acid. nih.gov In alignment with the principles of green chemistry, recent research has focused on developing more benign and sustainable synthetic routes. These advanced methodologies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green chemistry approaches applicable to nitroindole synthesis include:

Electrochemical Synthesis: Electro-organic synthesis presents an environmentally friendly alternative to conventional methods for oxidizing or reducing organic compounds. researchgate.net The electrochemical cyclization of nitroenamines in the presence of potassium iodide has been developed for the synthesis of 3-nitroindoles. researchgate.net This method proceeds via a sequential paired electrolysis process and avoids the use of harsh chemical oxidants. researchgate.net Electrochemistry is increasingly recognized as a sustainable tool for constructing indole rings under external oxidant-free conditions. researchgate.net

Non-Acidic and Non-Metallic Nitration: To circumvent the safety and environmental hazards associated with strong acids, methods using alternative nitrating agents have been developed. nih.gov One such protocol involves the use of ammonium tetramethylnitrate and trifluoroacetic anhydride (B1165640) to generate trifluoroacetyl nitrate (CF3COONO2) in situ. nih.govrsc.org This electrophilic nitrating agent effectively nitrates various indoles at sub-room temperature under metal-free conditions, offering a milder and more environmentally compatible option. nih.govrsc.org

Use of Benign Solvents and Catalysts: The use of water as a solvent is a cornerstone of green chemistry. mdpi.com For related transformations, such as the reduction of nitroindoles, systems using water as the medium have been successfully developed. mdpi.com For instance, a Rhodium-catalyzed hydrogenation using an Aluminum-water system provides an in situ source of hydrogen, eliminating the need for high-pressure, explosive hydrogen gas. mdpi.com This system generates non-toxic Al(OH)₃ as a recyclable by-product. mdpi.com Similarly, metal-free protocols using inexpensive and mild catalysts like acetic acid with molecular oxygen as the sole oxidant have been developed for related indole syntheses, highlighting a move towards more sustainable catalytic systems. rsc.org

Atom Economy and Reduced Waste: Modern synthetic strategies focus on maximizing the incorporation of all materials used in the process into the final product. Methods like the one-pot synthesis of 1-aryl-1H-indazoles, which can be adapted for indole synthesis, streamline processes, reduce the need for purification of intermediates, and consequently minimize waste generation. researchgate.net

The following table summarizes key green chemistry approaches relevant to the synthesis of nitroindoles.

| Green Chemistry Principle | Methodology/Reagent | Advantages |

| Alternative Energy Sources | Electrochemical Synthesis (e.g., sequential paired electrolysis) | Avoids chemical oxidants, operates under mild conditions, sustainable. researchgate.net |

| Safer Reagents | Non-acidic/Non-metallic Nitration (e.g., CF3COONO2 in situ) | Avoids strong, hazardous acids; mild reaction conditions. nih.govrsc.org |

| Benign Solvents/Catalysts | Water as solvent; Rh/Al-H₂O system; Acetic acid/O₂ | Environmentally benign, inexpensive, improved safety, recyclable by-products. mdpi.comrsc.org |

| Waste Minimization | One-pot domino reactions | Increased efficiency, reduced purification steps, less solvent and material waste. researchgate.net |

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound typically proceeds through an electrophilic aromatic substitution reaction. The indole nucleus is electron-rich, making it susceptible to attack by electrophiles. The position of substitution is dictated by the electronic properties of the indole ring and the nature of the electrophile.

Electrophilic Substitution Mechanism:

The nitration of the indole ring is a classic electrophilic substitution. The reaction generally involves the attack of a nitronium ion (NO₂⁺) or a related electrophilic nitrating agent on the indole ring. researchgate.net For indole itself, substitution preferentially occurs at the C-3 position of the pyrrole ring, which is the most nucleophilic site. quimicaorganica.org However, when the C-3 position is substituted, as in 2,3-dimethylindole (B146702), the electrophilic attack is directed to the benzene (B151609) portion of the molecule.

In the case of 2,3-dimethylindole, the presence of two methyl groups at the C-2 and C-3 positions deactivates the pyrrole ring towards further electrophilic attack. The methyl groups are electron-donating, which activates the entire indole nucleus, but the steric hindrance and electronic saturation at the 2 and 3-positions direct the incoming electrophile to the benzo moiety. The nitration of 2-methylindole (B41428) under acidic conditions (nitric/sulfuric acid) yields the C-5 nitro substituted product, indicating that the C-5 position is the most favorable site for electrophilic attack on the benzene ring when the pyrrole ring is substituted. bhu.ac.in

Formation of the Nitrating Agent:

The specific nitrating species and the reaction mechanism can vary depending on the conditions.

Acidic Conditions: In traditional nitration using a mixture of nitric and sulfuric acids, the nitronium ion (NO₂⁺) is the active electrophile. However, strong acids can cause polymerization of the indole ring. bhu.ac.in

Non-Acidic Conditions: Milder, non-acidic methods have been developed to avoid side reactions. For example, the reaction of ammonium tetramethylnitrate with trifluoroacetic anhydride generates trifluoroacetyl nitrate (CF₃COONO₂). rsc.org Computational studies and experimental evidence suggest a mechanism where this species reacts with the N-protected indole to form a four-membered ring transition state, which then collapses to form the nitrated product and trifluoroacetic acid. rsc.org

Proposed Mechanistic Pathway for this compound:

A plausible pathway for the formation of this compound involves the following steps:

Generation of Electrophile: An electrophilic nitrating agent (e.g., NO₂⁺ or a carrier like CF₃COONO₂) is generated in the reaction mixture.

Electrophilic Attack: The electron-rich benzene ring of 2,3-dimethylindole attacks the electrophile. The attack occurs preferentially at the C-5 position, which is electronically favored, leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate.

Deprotonation/Rearomatization: A base present in the reaction mixture removes a proton from the C-5 position of the intermediate, leading to the restoration of the aromatic system and the formation of the final product, this compound.

The following table outlines the key stages in the proposed mechanistic pathway.

| Stage | Description | Key Species Involved |

| 1. Electrophile Generation | Formation of the active nitrating species from the reagents. | Nitronium ion (NO₂⁺), Trifluoroacetyl nitrate (CF₃COONO₂) |

| 2. Electrophilic Attack | The π-system of the 2,3-dimethylindole's benzene ring attacks the electrophile. | 2,3-Dimethylindole, Electrophile |

| 3. Intermediate Formation | Formation of a resonance-stabilized carbocation (sigma complex). | Wheland intermediate |

| 4. Rearomatization | A base abstracts a proton from the site of electrophilic attack to restore aromaticity. | Sigma complex, Base |

Chemical Reactivity and Derivatization Strategies of 2,3 Dimethyl 5 Nitro 1h Indole

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Nucleus

Nitro-substituted indoles can function as electrophiles in polar Diels-Alder (P-DA) reactions, where they act as dienophiles reacting with electron-rich dienes. conicet.gov.arsciforum.net The electron-withdrawing nitro group is essential for this reactivity, activating the indole system for cycloaddition. sciforum.net For instance, N-tosyl-3-nitroindole is classified as a strong electrophile, and the presence of the nitro group at the C-3 position electrophilically activates the C-2 position for the cycloaddition. conicet.gov.ar

The position of the nitro group is critical in determining the feasibility of these reactions. Theoretical studies on N-mesyl-nitroindoles have shown that P-DA reactions are thermodynamically more favorable when the nitro group is on the pyrrole (B145914) ring (e.g., at C-2 or C-3) compared to the benzene (B151609) ring (e.g., at C-5). sciforum.net Reactions involving 5-nitroindoles are less favorable because they require the loss of aromaticity in the more stable benzene ring during the cycloaddition process. sciforum.net Following the initial [4+2] cycloaddition, the resulting cycloadducts often undergo a subsequent elimination of nitrous acid to yield an aromatized product. researchgate.net The use of microwave irradiation has been shown to effectively accelerate these P-DA reactions, often leading to shorter reaction times and improved yields. sciforum.netsciforum.net

The nitro (-NO₂) group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and mesomeric (-R) effects. researchgate.netacs.org This strongly deactivates the indole ring towards electrophilic attack, with the effect being most pronounced at the positions ortho and para to the substituent. acs.orgacs.org In 2,3-Dimethyl-5-nitro-1H-indole, the nitro group at C-5 significantly reduces the electron density of the entire aromatic system, but especially the benzene portion of the molecule.

This deactivation dramatically lowers the nucleophilicity of the indole. Competition experiments have demonstrated that 5-nitro-1H-indole is substantially less reactive toward electrophiles than unsubstituted indole or indoles bearing electron-donating groups like 5-methoxy-1H-indole. researchgate.net While the indole nucleus is typically nucleophilic, the introduction of a strong electron-withdrawing group like a nitro moiety can reverse this character, making the ring system electrophilic and susceptible to nucleophilic attack under certain conditions. researchgate.netacs.org Furthermore, the electron-withdrawing nature of the nitro group increases the acidity of the N-H proton at the N-1 position compared to unsubstituted indoles. researchgate.net

The substituents on the indole ring play a defining role in modulating its electronic properties. The nucleophilicity of the indole system is a balance of the electronic contributions of all its substituents.

Methyl Groups (-CH₃): The methyl groups at the C-2 and C-3 positions are generally considered activating. While they exhibit a weak inductive electron-withdrawing character, their primary influence comes from a small mesomeric electron-releasing effect (hyperconjugation), which increases the electron density of the ring system. acs.orgacs.org

Indole Nitrogen (N-H): The nitrogen atom at the N-1 position has a lone pair of electrons and possesses a slightly acidic proton. Under basic conditions, this proton can be removed to form an indolyl anion, which is a potent nucleophile. researchgate.net The C-5 substituent can influence the reactivity of this nitrogen; an electron-withdrawing group at C-5, such as the nitro group, makes the N-H proton more acidic and easier to remove, although the resulting anion is less nucleophilic. researchgate.net In certain contexts, such as in the presence of an additional electron-withdrawing group at the N-1 position, the nitrogen of 3-nitroindoles can participate as a nucleophile in reactions like aza-1,6-Michael additions. mdpi.com

Table 1: Influence of Substituents on the Reactivity of the Indole Nucleus

| Substituent | Position | Electronic Effect | Impact on Indole Reactivity | Reference(s) |

| Nitro (-NO₂) | C-5 | Strong Electron-Withdrawing (-I, -R) | Deactivates the ring towards electrophilic attack; increases N-H acidity. | acs.org, researchgate.net, researchgate.net |

| Methyl (-CH₃) | C-2, C-3 | Weak Activating (small +R) | Activates the ring, but this effect is overshadowed by the nitro group. Blocks C-2/C-3 positions. | acs.org, acs.org |

Role of the Nitro Group and its Electron-Withdrawing Effects

Functionalization of the this compound Scaffold

The this compound structure serves as a valuable starting material for the synthesis of more complex molecules. chemimpex.com Functionalization of this scaffold is aimed at creating derivatives with tailored properties, often for evaluation in biological systems. The existing substitution pattern—blocked C-2 and C-3 positions and a deactivated ring—presents both challenges and opportunities for strategic chemical modifications.

Derivatization of the indole core is a cornerstone of medicinal chemistry for developing compounds with enhanced biological efficacy and selectivity. rsc.orgchemimpex.com For the this compound scaffold, modifications can be strategically introduced to explore structure-activity relationships (SAR).

A primary and highly effective strategy for derivatization is the chemical modification of the nitro group itself. The reduction of the C-5 nitro group to a C-5 amino group is a key transformation that unlocks a wide array of subsequent functionalization possibilities. semanticscholar.org This resulting 5-amino-2,3-dimethyl-1H-indole is a versatile intermediate. The newly introduced amino group can be acylated, alkylated, or used in multicomponent reactions, such as the Ugi reaction, to generate diverse libraries of indole-based peptidomimetics. semanticscholar.org Such modifications allow for fine-tuning of the molecule's physicochemical properties, which can be crucial for its biological function.

The specific substitution pattern of this compound directs further functionalization to specific sites.

Nitrogen (N-1): The indole nitrogen is a common site for derivatization. It can undergo alkylation or acylation reactions. researchgate.net Regioselective N-1 alkylation of 2,3-disubstituted indoles has been achieved using various reagents, including p-quinone methides, where the selectivity can be controlled by the choice of solvent. acs.org Protection of the N-1 position with groups like tosyl (Ts), benzenesulfonyl (Bs), or tert-butoxycarbonyl (Boc) is a frequent strategy to modulate reactivity during multi-step syntheses. acs.orgmdpi.com

Carbon (C-2 and C-3): In this compound, these positions are substituted with methyl groups. This sterically blocks C-2 and C-3, which are typically reactive sites in other indoles, thereby preventing common electrophilic substitution or addition reactions at these carbons. researchgate.netrsc.org Further functionalization would require harsher conditions, for instance, to achieve C-H activation of the methyl groups themselves. This inherent blocking directs functionalization efforts towards the benzene ring or the N-1 position. frontiersin.org

Carbon (C-5): The C-5 position is occupied by the nitro group, making its transformation a central strategy for derivatization. As mentioned, reduction to a 5-amino group is the most common and versatile approach. semanticscholar.org The resulting amine can then serve as a handle for a variety of coupling reactions to build molecular complexity. For example, a 2,3-dimethyl-1H-indole-5-carbohydrazide has been synthesized and used as a precursor for more complex hydrazone derivatives. smolecule.com

Other Carbon Positions (C-4, C-6, C-7): The presence of substituents at C-2 and C-3 makes the remaining positions on the benzene ring (C-4, C-6, C-7) potential targets for functionalization, though this is complicated by the deactivating C-5 nitro group. acs.orgresearchgate.net Site-selective C-H functionalization at these remote positions is challenging but achievable. For example, Brønsted acid-catalyzed C-6 functionalization of 2,3-dimethyl-1H-indole has been reported, demonstrating that even less reactive positions can be targeted with appropriate catalytic systems. frontiersin.orgfrontiersin.org

Table 2: Summary of Derivatization Strategies for the this compound Scaffold

| Position | Type of Derivatization | Example Reaction(s) | Purpose/Outcome | Reference(s) |

| N-1 | Alkylation, Acylation, Sulfonylation | Reaction with alkyl halides, acid chlorides, or sulfonyl chlorides. | Introduce substituents to modulate properties; protection for other reactions. | researchgate.net, mdpi.com, acs.org |

| C-2, C-3 | Blocked | N/A (Already substituted with methyl groups) | Directs reactivity to other positions (N-1, C-4, C-6, C-7). | rsc.org, frontiersin.org |

| C-5 | Reduction of Nitro Group | Catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals (e.g., SnCl₂, Fe). | Formation of a versatile 5-amino group for further functionalization. | semanticscholar.org |

| C-6 | C-H Functionalization | Brønsted acid or transition-metal catalyzed alkylation/arylation. | Introduction of substituents at a remote, less reactive position. | frontiersin.org, frontiersin.org |

Introduction of Heterocyclic Moieties (e.g., Pyrazolones, Triazoles)

The introduction of heterocyclic rings, such as pyrazolones and triazoles, onto the this compound scaffold typically requires a multi-step synthetic approach. These strategies often involve initial functionalization of the indole core to create a reactive intermediate that can undergo cyclocondensation reactions.

Pyrazolone (B3327878) Ring Annulation: The classical synthesis of pyrazolones involves the condensation of a hydrazine (B178648) derivative with a β-ketoester. nih.gov To append a pyrazolone moiety to the indole, one could first introduce a chalcone-like structure. For instance, a Vilsmeier-Haack reaction on this compound would yield the corresponding indole-1-carboxaldehyde (or another position depending on conditions). This aldehyde can then undergo a Claisen-Schmidt condensation with an appropriate ketone to form an α,β-unsaturated ketone. Subsequent reaction of this chalcone (B49325) derivative with a hydrazine, such as hydrazine hydrate (B1144303) or phenylhydrazine (B124118), in a suitable solvent like ethanol (B145695) or acetic acid, would lead to the formation of the pyrazoline, which can be oxidized to the corresponding pyrazole (B372694) or rearranged to a pyrazolone. A study details a similar cyclocondensation reaction between indole aldehyde derivatives and hydrazine hydrate to afford pyrazole derivatives. jocpr.com

Triazole Ring Formation: The synthesis of 1,2,3-triazoles is commonly achieved via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper(I). acs.org To create a triazole derivative of this compound, one would need to introduce either an azide or an alkyne functionality onto the indole ring. For example, N-alkylation of the indole with propargyl bromide could install a terminal alkyne. This alkyne-functionalized indole can then react with an organic azide (e.g., benzyl (B1604629) azide) in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to yield the 1,4-disubstituted 1,2,3-triazole derivative. isres.org Alternatively, the indole nitrogen could be functionalized with a group that can be converted to an azide, which would then be ready to react with various alkynes.

Reaction Mechanisms of this compound and its Derivatives

The reaction mechanisms involving this compound are diverse, reflecting the reactivity of the indole nucleus and the nitro substituent. These include radical processes, oxidative transformations, and reductive pathways.

Hydrogen Abstraction and Radical Recombination Mechanisms

The indole ring system can participate in radical reactions, often initiated by hydrogen abstraction. Computational studies on indole's atmospheric oxidation show that radicals like hydroxyl (•OH) and chlorine (•Cl) can abstract the hydrogen atom from the N-H group of the pyrrole ring. copernicus.orgcopernicus.orgau.dk This abstraction forms a resonance-stabilized N-centered indole radical. copernicus.orgcopernicus.org The presence of two electron-donating methyl groups at the C2 and C3 positions in this compound would further stabilize this radical intermediate.

Once formed, this radical can undergo several subsequent reactions:

Radical Recombination: The indole radical can recombine with other radical species present in the reaction medium. thieme-connect.de

Reaction with Molecular Oxygen: In an aerobic environment, the N-centered radical is likely to react with O₂, forming a peroxy radical. copernicus.orgau.dk This peroxy radical is a key intermediate that can lead to a variety of oxidized products through reactions with species like nitric oxide (NO) or hydroperoxyl radicals (HO₂•), ultimately forming organonitrates, alkoxy radicals, and hydroperoxides. copernicus.orgcopernicus.org

Notably, even though H-abstraction from the nitrogen site is a plausible pathway, studies on the parent indole suggest that this does not necessarily lead to the formation of carcinogenic nitrosamines, a common concern with secondary amines. copernicus.orgcopernicus.org The delocalized nature of the resulting C₈H₆N radical is thought to prevent this outcome. copernicus.org

Oxidative Transformations of Indole Systems

The electron-rich indole nucleus is susceptible to oxidation, which can lead to cleavage of the C2-C3 double bond or functionalization at various positions. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Common oxidative transformations for indoles include:

Formation of Oxindoles: Oxidation can convert the indole into a 2-oxindole or 3-oxindole. For example, a manganese-containing artificial enzyme has been shown to catalyze the selective oxidation of indole at the C3 position, leading to a 3-oxindole derivative. acs.org The reaction mechanism involves a 2-electron oxidation coupled to C3 oxygenation. acs.org

Formation of Isatin (B1672199): Further oxidation of a 2-hydroxy-3-oxindole intermediate can yield an isatin (indole-2,3-dione). acs.org

Ring-Opening Oxidation: Stronger oxidizing agents can lead to the cleavage of the pyrrole ring. For instance, the reaction of indole with hydroxyl radicals can ultimately form products like N-(2-formylphenyl)formamide. copernicus.orgcopernicus.org

The presence of the electron-withdrawing nitro group at the 5-position deactivates the benzene ring towards electrophilic attack but also influences the electronic properties of the entire molecule, affecting the susceptibility of the pyrrole ring to oxidation. The methyl groups at C2 and C3, being electron-donating, increase the electron density of the pyrrole ring, potentially making it more prone to oxidation compared to unsubstituted indole.

Table 1: Examples of Indole Oxidation Conditions and Products

| Substrate | Oxidant/Catalyst | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Indole | Mn-MC6*a / H₂O₂ | pH 8.5 | 2-TFE-3-oxindole | acs.org |

| Indole | •OH radical | Gas phase | N-(2-formylphenyl)formamide | copernicus.orgcopernicus.org |

| Indole-3-acetic acid | Horseradish Peroxidase / O₂ | pH 4.4 | IAA free radical, hydroperoxide intermediate | nih.gov |

| Indoline | Transition-metal/quinone complex | Aerobic | Indole | organic-chemistry.org |

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, a key transformation for the synthesis of many biologically active compounds and functional materials. chemimpex.com The challenge often lies in the chemoselective reduction of the nitro group without affecting the indole core, which can be sensitive to certain reducing conditions. bhu.ac.in

Several methods have been developed for the selective reduction of nitroindoles:

Catalytic Hydrogenation: This is a common method where hydrogen gas is used with a metal catalyst. Palladium on carbon (Pd/C) is frequently employed. To maintain selectivity, mild conditions, such as low hydrogen pressure, are often necessary to prevent reduction of the indole ring.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. A combination of iron powder and ammonium (B1175870) chloride in an aqueous solvent is a widely used and effective method for reducing nitro groups to amines. acs.org

Electrochemical Reduction: The selective electrohydrogenation of nitro groups in the presence of other reducible functionalities has been successfully achieved. edpsciences.orgresearchgate.net For example, the preparative electroreduction of 5-nitroindole (B16589) has been reported using a mercury (Hg) electrode in aqueous methanol (B129727) with HBr as the supporting electrolyte. edpsciences.orgresearchgate.net

The resulting 5-amino-2,3-dimethyl-1H-indole is a valuable intermediate, as the amino group can be further derivatized through diazotization, acylation, or alkylation reactions.

Table 2: Methods for the Reduction of Nitroindoles

| Nitroindole Derivative | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Dimethyl 5-nitroindole-2,3-dicarboxylate | Fe, NH₄Cl, EtOH/H₂O, reflux | Dimethyl 5-aminoindole-2,3-dicarboxylate | semanticscholar.org |

| 4-Nitroindole | Fe, NH₄Cl, THF/H₂O, reflux | 4-Aminoindole | acs.org |

| 5-Nitroindole | Hg electrode, HBr, aq. MeOH | 5-Aminoindole | edpsciences.orgresearchgate.net |

| N-Boc-3-bromo-6-nitroindole | Pd/C, H₂ (1-2 atm) or Ammonium formate | N-Boc-3-bromo-6-aminoindole (selective reduction of nitro group) |

Computational and Theoretical Investigations of 2,3 Dimethyl 5 Nitro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics, offering insights that complement experimental findings. For 2,3-dimethyl-5-nitro-1H-indole, DFT calculations provide a deeper understanding of its behavior at the molecular level. These theoretical studies often employ methods like B3LYP with various basis sets to optimize the molecular geometry and predict its properties. lupinepublishers.comresearchgate.netderpharmachemica.com

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electron Localization Function)

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. researchgate.netderpharmachemica.com For indole (B1671886) derivatives, the presence of electron-withdrawing groups like the nitro group (-NO2) can significantly influence the energies of these frontier orbitals. cymitquimica.com

Studies on similar nitro-indole structures show that the HOMO is typically distributed over the indole ring, while the LUMO is often localized on the nitro group, indicating that this region is prone to nucleophilic attack. The energy gap helps in understanding the charge transfer that can occur within the molecule. derpharmachemica.com

Electron Localization Function (ELF): The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This analysis offers a chemically intuitive picture of electron pairing and localization. wikipedia.org For this compound, an ELF analysis would reveal the regions of high electron localization, corresponding to covalent bonds and lone pairs. This visualization helps in understanding the electronic structure and bonding characteristics of the molecule. researchgate.net For instance, in related nitroaromatic compounds, ELF studies can illustrate the electron delocalization within the aromatic system and the localization on the nitro group. researchgate.net

Reactivity Indices and Electrophilicity/Nucleophilicity Studies

Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and softness (σ), provide quantitative measures of a molecule's reactivity. lupinepublishers.com Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness and softness describe its resistance to changes in its electron distribution. lupinepublishers.com

For indole derivatives, the presence and position of substituents dramatically affect these indices. A nitro group, being strongly electron-withdrawing, is expected to increase the electrophilicity of the this compound molecule, making it more susceptible to nucleophilic attack. cymitquimica.com Conversely, electron-donating methyl groups can modulate this effect. Studies on similar compounds have shown that a high electrophilicity index is often correlated with increased biological activity. bohrium.com The nucleophilic and electrophilic capabilities of the molecule can be further understood by analyzing the Fukui functions, which identify the most reactive sites for nucleophilic and electrophilic attacks. cymitquimica.com

Electrostatic Potential (MEP) Mapping and Fukui Function Analysis

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. lupinepublishers.comuni-muenchen.de It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). lupinepublishers.com

For a molecule like this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the nitro group, making this site a prime target for electrophiles. lupinepublishers.comlupinepublishers.com Conversely, the hydrogen atoms attached to the indole nitrogen and the aromatic ring would likely exhibit positive potential, indicating sites for nucleophilic interaction. lupinepublishers.com

Fukui Function Analysis: The Fukui function is a local reactivity descriptor that indicates the change in electron density at a particular point in a molecule when an electron is added or removed. It helps to identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis provides a more detailed picture of reactivity than global indices alone.

Vibrational Analysis and Spectroscopic Property Predictions

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign the observed vibrational bands to specific functional groups and vibrational modes. d-nb.info

For this compound, theoretical vibrational analysis would predict characteristic stretching frequencies for the N-H bond of the indole ring, the C-H bonds of the methyl groups and the aromatic ring, and the symmetric and asymmetric stretching of the nitro group. For example, nitro groups in similar compounds typically show characteristic absorption bands for asymmetric and symmetric stretching. Comparing these calculated frequencies with experimental spectra helps validate the computational model and provides a detailed understanding of the molecule's vibrational properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. bohrium.com This method is instrumental in drug discovery and medicinal chemistry for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. bohrium.comchemimpex.com

Ligand-Protein Interactions and Binding Affinity Predictions

In the context of this compound, molecular docking studies can be employed to investigate its potential as an inhibitor for various protein targets. These studies predict how the molecule fits into the active site of a protein and identify the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. ijcrt.org

For instance, studies on similar indole derivatives have shown that the nitro group can form electrostatic interactions with specific amino acid residues in the protein's active site, contributing to a stronger binding affinity. ijcrt.org The methyl groups can engage in hydrophobic interactions, further anchoring the ligand in the binding pocket. The binding affinity is often expressed as a docking score or binding energy, with lower (more negative) values indicating a more stable complex. bohrium.comvulcanchem.com For example, in a study of indole derivatives as aromatase inhibitors, a ligand with a nitro group showed favorable electrostatic interactions, contributing to a high binding affinity. ijcrt.org Another study on indole derivatives as photosystem II inhibitors revealed that strong electron-withdrawing groups on the indole ring were important for the ligand's interaction with the binding pocket of the D1 protein. nih.gov

The following table provides examples of predicted binding affinities for related indole compounds against various protein targets, as reported in different studies.

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) |

| 6-chloro-5-cyano-2-methylindole (reference) | Aromatase | -6.0 ijcrt.org |

| Ligand 41 (a 2-methylindole (B41428) derivative) | Aromatase | -7.5 ijcrt.org |

| 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid | COX-2 (PDB ID: 5KIR) | -9.2 vulcanchem.com |

| Celecoxib (reference) | COX-2 (PDB ID: 5KIR) | -10.1 vulcanchem.com |

| DDFDI (an imidazole (B134444) derivative) | COVID-19/6W41 | -11.08 bohrium.com |

| Hydroxychloroquine (reference) | COVID-19/6W41 | -9.21 bohrium.com |

These computational predictions are invaluable for rational drug design, allowing for the prioritization of compounds for synthesis and further experimental testing.

Identification of Potential Pharmacological Targets and Binding Pockets

Computational methods, particularly molecular docking and virtual screening, are pivotal in identifying potential pharmacological targets for novel compounds like this compound. While specific docking studies for this exact molecule are not extensively reported in publicly available literature, the known biological activities of related indole derivatives allow for the formulation of hypotheses regarding its potential targets.

Indole-based structures are known to interact with a wide array of biological targets. For instance, various indole derivatives have been investigated as inhibitors of protein kinases such as EGFR, VEGFR-2, and Aurora A kinase, which are crucial in cancer progression. nih.govnih.gov Other studies have focused on their ability to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization. researchgate.net Furthermore, nitroindole derivatives have shown high affinity and selectivity for melatoninergic (MT3) binding sites. researchgate.netacs.org

A significant area of investigation for compounds with a nitroaromatic scaffold is in neurodegenerative diseases. Patent literature suggests that compounds structurally related to this compound may target harmful protein-oligomers, such as those formed by amyloid-β and tau proteins, which are hallmarks of Alzheimer's disease. researchgate.net The proposed mechanism involves binding to these oligomers, inducing a conformational change that facilitates their clearance by cellular degradation machinery. researchgate.net

The binding of this compound to a protein target would likely occur within a well-defined binding pocket. The nature of these interactions can be predicted using computational models. The indole ring system, being aromatic, can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov The N-H group of the indole can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can serve as hydrogen bond acceptors. The methyl groups at positions 2 and 3 contribute to the molecule's hydrophobicity and can engage in van der Waals interactions with nonpolar residues. nih.gov The specific combination of these interactions—hydrogen bonds, π-π stacking, and hydrophobic contacts—would determine the binding affinity and selectivity of the compound for a particular target. researchgate.net

| Potential Target Class | Example Proteins | Key Interactions |

| Protein-Oligomers | Amyloid-β, Tau | π-π stacking, Hydrogen bonding |

| Protein Kinases | EGFR, VEGFR-2, Aurora A | Hydrogen bonding, Hydrophobic interactions |

| Melatonin Receptors | MT3 | High affinity and selectivity |

| Cytoskeletal Proteins | Tubulin (Colchicine site) | Inhibition of polymerization |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been published, studies on analogous 5-nitroindole (B16589) derivatives provide a framework for how such a model could be developed.

A relevant study focused on 2-aryl-5-nitro-1H-indole derivatives as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov In this research, a QSAR model was constructed using genetic algorithms (GA) for descriptor selection and partial least squares (PLS) analysis for model building. The key steps and findings from this analogous study are instructive:

Molecular Geometry Optimization : The three-dimensional structures of the compounds were optimized using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory. nih.gov

Descriptor Calculation : A variety of structural and electronic descriptors were calculated. These included parameters like molecular volume, dipole moment, and Mulliken atomic charges on specific atoms. nih.gov

Model Development : The GA-PLS method identified the most relevant descriptors for predicting the inhibitory activity. The resulting model showed good predictive power, as indicated by high R² and cross-validated R² (R²cv) values. nih.gov

Interpretation : The model revealed that the inhibitor activity could be enhanced by increasing the molecular volume and the positive charge on the C3 atom of the indole ring, or by lowering the dipole moment and the charge on the C4 atom. nih.gov

Applying a similar methodology to a series of this compound analogues could yield a predictive QSAR model for a specific biological activity. The descriptors likely to be important for such a model are summarized in the table below.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Topological | Molecular Connectivity Indices | Relates to molecule size and branching. |

| Electronic | Dipole Moment, Mulliken Atomic Charges | Governs electrostatic and polar interactions. nih.gov |

| Steric/Geometrical | Molecular Volume, Surface Area | Influences fit within a binding pocket. nih.gov |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Relates to hydrophobicity and membrane permeability. jocpr.com |

| Quantum Chemical | HOMO/LUMO Energies | Indicates chemical reactivity and charge transfer capabilities. |

Such a QSAR model would be invaluable for virtually screening new derivatives and prioritizing the synthesis of compounds with potentially higher potency, thus streamlining the drug discovery process.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. For this compound, MD simulations can provide critical insights into its conformational preferences and the dynamics of its interaction with a biological target.

Conformational Analysis: Every molecule can exist in various three-dimensional shapes or conformations. The biological activity of a molecule is often dependent on it adopting a specific "bioactive" conformation to fit into a receptor's binding site. The indole core of this compound is relatively rigid, but the molecule still possesses conformational flexibility, particularly concerning the orientation of the nitro group and the slight puckering of the five-membered ring. nih.gov MD simulations can explore the potential energy surface of the molecule in a simulated physiological environment (e.g., in water) to identify low-energy, stable conformations. Studies on related acyclic indole derivatives have shown that the molecule exists as an ensemble of conformers in solution, and pre-organization into a bioactive conformation is a key determinant of potency. acs.org

Binding Dynamics: Once a potential protein target is identified and a binding mode is proposed through docking, MD simulations can be used to assess the stability of the ligand-protein complex over time (e.g., over nanoseconds to microseconds). nih.govtandfonline.com Key aspects that can be analyzed from an MD simulation include:

Stability of the Complex : The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over the simulation time suggests a stable binding mode. tandfonline.com

Intermolecular Interactions : The persistence of key interactions (like hydrogen bonds and π-π stacking) identified in the initial dock can be tracked throughout the simulation.

Binding Free Energy Calculation : Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. tandfonline.com

Influence of Water : MD simulations explicitly include water molecules, allowing for the study of their role in mediating ligand-protein interactions.

While specific MD studies on this compound are not yet published, the methodology has been successfully applied to numerous indole derivatives, confirming the stability of their docked poses in targets like the SARS-CoV-2 main protease and enzymes from Leishmania. tandfonline.com

| MD Simulation Application | Information Gained | Relevance to Drug Design |

| Conformational Analysis | Preferred 3D structures in solution | Identifies likely bioactive conformations. acs.org |

| Complex Stability (RMSD) | Stability of the ligand in the binding pocket | Validates the predicted binding mode. tandfonline.com |

| Interaction Analysis | Persistence of key H-bonds, hydrophobic contacts | Reveals critical interactions for affinity. |

| Binding Free Energy (MM/GBSA) | Quantitative estimation of binding affinity | Helps rank compounds and predict potency. tandfonline.com |

Theoretical Mechanistic Elucidation of Chemical and Biological Reactions

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for elucidating the mechanisms of chemical and biological reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

Chemical Reactions: A key reaction involving this compound is the reduction of its nitro group to an amine, a common transformation in the synthesis of pharmacologically active molecules. researchgate.net DFT calculations can model this reduction process, for example, using an iron catalyst, to determine the activation energies and reaction intermediates.

Another area of interest is the reactivity of the indole ring itself. Theoretical studies on related N-mesyl-nitroindoles in Diels-Alder cycloaddition reactions have shown that the nitro group acts as a strong electron-acceptor, making the ring it is attached to (the benzene (B151609) moiety in this case) electrophilic. sciforum.netresearchgate.net This influences the orientation and selectivity of the reaction. The calculations for these reactions involved locating the transition state structures and analyzing charge transfer, which confirmed that the reactions proceed via a polar, asynchronous mechanism. sciforum.net

Biological Reactions: In a biological context, understanding the reaction of indole derivatives with reactive oxygen or nitrogen species is crucial. A computational study on the reaction of indole with the nitrate (B79036) radical (NO₃•), a key atmospheric and potentially biological oxidant, provides a relevant mechanistic model. acs.org The study used DFT to evaluate several potential pathways:

Hydrogen Abstraction : The initial step was proposed to be the abstraction of a hydrogen atom. Calculations showed that abstraction from the N-H bond is energetically more favorable than from a C-H bond. acs.org

Isomerization : The resulting nitrogen-centered radical can then isomerize to a more stable carbon-centered radical at the 3-position of the indole ring. acs.org

Radical Recombination : Finally, the indole radical reacts with nitrogen dioxide (NO₂) to form the final nitroindole product. acs.org

This theoretical mechanism successfully explained the experimental observation that 3-nitroindole is the major product. A similar theoretical approach could be applied to this compound to understand its metabolic fate or its role in pathways involving oxidative stress.

| Reaction Studied | Computational Method | Key Mechanistic Insight |

| Diels-Alder of Nitroindoles | DFT (B3LYP) | Nitro group enhances electrophilicity; polar, asynchronous transition state. sciforum.net |

| Indole + NO₃• Radical | DFT (PBE0) | Favors H-abstraction from N-H, followed by isomerization and NO₂ addition. acs.org |

| Nitro Group Reduction | DFT | Can determine activation barriers and intermediates with a given catalyst. researchgate.net |

Advanced Applications of 2,3 Dimethyl 5 Nitro 1h Indole in Scientific Research

Role as a Key Intermediate and Building Block in Complex Chemical Synthesis

2,3-Dimethyl-5-nitro-1H-indole serves as a crucial intermediate and building block in the synthesis of more complex molecules. chemimpex.com Its chemical structure allows for a variety of reactions, making it an essential component for chemists aiming to create novel compounds with targeted biological activities. chemimpex.com The presence of the nitro group, in particular, influences the electronic properties of the indole (B1671886) ring, rendering it susceptible to various chemical modifications.

The versatility of this compound is demonstrated by its use in the production of a range of other indole derivatives. For instance, the nitro group can be reduced to an amino group, opening pathways for the synthesis of a new class of compounds with different functionalities. Furthermore, electrophilic substitution reactions can occur at different positions on the indole ring, allowing for the introduction of various functional groups. These reactions are fundamental in creating a library of molecules with diverse structures and potential applications.

| Reaction Type | Reagents/Conditions | Product | Source |

| Reduction of Nitro Group | Hydrogen gas with Palladium on carbon (Pd/C) catalyst | 2,3-Dimethyl-1H-indol-5-amine | |

| Electrophilic Substitution | Halogens (e.g., bromine, chlorine), Nitric acid | Substituted indole derivatives |

Utility in Drug Design and Development Pipelines

The indole nucleus is a well-known pharmacophore present in numerous natural and synthetic drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnanobioletters.com Consequently, this compound and its derivatives are of significant interest in drug design and development. chemimpex.comd-nb.info

Research has shown that derivatives of 5-nitroindole (B16589) can act as binders to the c-Myc promoter G-quadruplex, a non-canonical DNA structure implicated in cancer. d-nb.info These compounds have been shown to down-regulate the expression of the c-Myc oncogene, induce cell-cycle arrest, and increase intracellular reactive oxygen species in cancer cells. d-nb.info This makes them promising candidates for the development of new anticancer agents. chemimpex.comd-nb.info

Furthermore, the structural framework of this compound is utilized in the synthesis of compounds with potential anti-inflammatory and antimicrobial activities. chemimpex.comnih.gov By modifying its structure, medicinal chemists can aim to enhance the efficacy of these potential drugs while minimizing side effects. chemimpex.com

| Compound/Derivative | Target/Mechanism of Action | Potential Therapeutic Application | Source |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc promoter G-quadruplex binding | Anticancer | d-nb.info |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Not specified | Anti-inflammatory | nih.gov |

| General 2,3-Dimethyl-5-nitroindole derivatives | Not specified | Antimicrobial | chemimpex.com |

Contributions to Materials Science and Engineering

The applications of this compound extend into the realm of materials science, where it is used in the synthesis of dyes, pigments, and advanced polymers. chemimpex.com

Incorporation into Polymer Matrices for Enhanced Material Properties

This compound can be integrated into polymer matrices to improve the properties of the resulting materials. chemimpex.com Such enhancements can make them suitable for specialized applications in fields like electronics and coatings. chemimpex.com The incorporation of this indole derivative can influence the mechanical and thermal stability of the polymers.

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in the 2,3-dimethyl-5-nitro-1H-indole molecule.

FT-IR Spectroscopy: The FT-IR spectrum of nitro-substituted indoles is characterized by distinct absorption bands corresponding to specific vibrational modes. For instance, the nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. In related nitroindoline (B8506331) derivatives, these are observed around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The presence of the N-H group in the indole (B1671886) ring is confirmed by a stretching vibration, while C-H stretching vibrations of the methyl groups and the aromatic ring are also expected. scialert.net The C=O stretching vibrations in related indole derivatives are typically observed in the range of 1850-1550 cm⁻¹. scialert.net

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. In a related compound, the antisymmetric and symmetric stretching modes of the CH₃ group were identified at 2971 cm⁻¹ and in the infrared spectrum at 2987 and 2971 cm⁻¹, respectively. scialert.net The ring breathing mode for a five-membered pyrrolidine (B122466) ring has been observed at 900 cm⁻¹ in the Raman spectrum. scialert.net

Table 1: Characteristic Vibrational Frequencies for Related Nitroindole Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | ~1520 | |

| NO₂ | Symmetric Stretch | ~1350 | |

| C=O | Stretch | 1550-1850 | scialert.net |

| C-H (aliphatic) | Stretch | 2987, 2971 | scialert.net |

| N-H | Stretch | 3200-3400 |

This table is illustrative and based on data from similar compounds. Precise peak positions for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination and purity analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of indole derivatives shows characteristic signals for the aromatic, N-H, and substituent protons. For a related compound, 3-methyl-5-nitro-1H-indole, the proton signals appeared at δ 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), and 2.39 (s, 3H). rsc.org The deshielding effect of the nitro group influences the chemical shifts of adjacent protons, causing them to appear at a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-methyl-5-nitro-1H-indole, the carbon signals were observed at δ 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, and 9.58. rsc.org The carbon atom attached to the nitro group (C-NO₂) is typically found in the range of δ 145–150 ppm.

Table 2: Representative NMR Data for a Related Nitroindole Compound (3-methyl-5-nitro-1H-indole in CDCl₃) rsc.org

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | 8.57, 8.52, 8.11, 7.38, 7.14, 2.39 |

Mass Spectrometry (EIMS) for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EIMS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which aids in its structural confirmation. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound (190.20 g/mol ). moldb.comuni.lu

The fragmentation pattern is characteristic of the molecule's structure. Aromatic nitro compounds often show specific fragmentation pathways. miamioh.edu For related nitro-methoxy aromatic compounds, a characteristic loss of the nitro group (a loss of 46 mass units) is observed. In the mass spectrum of 2,3-dimethyl-7-nitro-1H-indole, prominent peaks were observed at m/z 190 and 144. nih.gov The fragmentation of 2,3-dimethylbutane, as an example, shows that the most abundant ion is designated as the base peak with a relative abundance of 100. docbrown.info

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 191.08151 | 137.1 |

| [M+Na]⁺ | 213.06345 | 147.3 |

| [M-H]⁻ | 189.06695 | 140.3 |

| [M+NH₄]⁺ | 208.10805 | 157.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination